molecular formula C47H94O23 B8006691 Hydroxy-PEG20-Boc

Hydroxy-PEG20-Boc

Cat. No.: B8006691
M. Wt: 1027.2 g/mol
InChI Key: SAANOHODRCWNIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxy-PEG20-Boc is a polyethylene glycol (PEG) derivative containing a hydroxyl group and a t-butyl ester. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The hydroxyl group allows for further derivatization or replacement with other reactive functional groups, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy-PEG20-Boc is synthesized through a series of chemical reactions involving the attachment of a hydroxyl group and a t-butyl ester to a PEG chain. The process typically involves the following steps:

    PEGylation: The PEG chain is first activated using a suitable reagent, such as a carbodiimide, to form an active ester.

    Hydroxylation: The activated PEG chain is then reacted with a hydroxyl-containing compound to introduce the hydroxyl group.

    Esterification: The hydroxyl-PEG intermediate is further reacted with t-butyl chloroformate or a similar reagent to form the t-butyl ester

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is typically purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Hydroxy-PEG20-Boc undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions

Major Products Formed

    Oxidation: Formation of carbonyl-containing PEG derivatives.

    Reduction: Formation of alcohol-containing PEG derivatives.

    Substitution: Formation of halide or amine-containing PEG derivatives

Scientific Research Applications

Hydroxy-PEG20-Boc has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

    Industry: Applied in the formulation of cosmetics, personal care products, and industrial coatings

Mechanism of Action

The mechanism of action of Hydroxy-PEG20-Boc involves its ability to modify the properties of molecules to which it is attached. The PEG spacer increases solubility and reduces immunogenicity, while the hydroxyl and t-butyl ester groups allow for further chemical modifications. These modifications can enhance the stability, solubility, and bioavailability of the target molecules .

Comparison with Similar Compounds

Hydroxy-PEG20-Boc is unique due to its combination of a hydroxyl group and a t-butyl ester. Similar compounds include:

    Methoxy-PEG-t-butyl ester: Contains a methoxy group instead of a hydroxyl group.

    Amino-PEG-t-butyl ester: Contains an amino group instead of a hydroxyl group.

    Carboxy-PEG-t-butyl ester: Contains a carboxyl group instead of a hydroxyl group .

This compound stands out due to its versatility in chemical modifications and its ability to enhance the properties of various molecules.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H94O23/c1-47(2,3)70-46(49)4-6-50-8-10-52-12-14-54-16-18-56-20-22-58-24-26-60-28-30-62-32-34-64-36-38-66-40-42-68-44-45-69-43-41-67-39-37-65-35-33-63-31-29-61-27-25-59-23-21-57-19-17-55-15-13-53-11-9-51-7-5-48/h48H,4-45H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAANOHODRCWNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H94O23
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1027.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.